Bis-sulfone NHS Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Biology

Summary of the Application: Bis-sulfone NHS Ester is used in protein biology, specifically in the crosslinking or labeling of peptides and proteins . It reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Methods of Application: The application involves the use of chemical groups that react with primary amines. These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .

Results or Outcomes: The use of Bis-sulfone NHS Ester in protein biology enhances the structural stability of the protein . It allows for the conjugation of amines by either acylation or alkylation .

Drug Research and Development

Summary of the Application: Bis-sulfone NHS Ester has diverse applications in drug research and development . Its ability to crosslink molecules and its potential antioxidant properties make it an attractive candidate for the development of targeted therapeutics and the treatment of various diseases .

Antibody Conjugation

Summary of the Application: Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide . These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond such as the interchain disulfide bonds of an antibody .

Methods of Application: The reaction results in covalent rebridging of the disulfide bond via a three carbon bridge leaving the protein structurally intact . This method is used for the conjugation of antibodies, which can be used in various biological assays and therapeutic applications .

Results or Outcomes: The use of Bis-sulfone NHS Ester in antibody conjugation allows for the creation of stable and specific antibody conjugates . This can enhance the specificity and effectiveness of various biological assays and therapeutic applications .

Advanced Drug Delivery Systems

Summary of the Application: Bis-sulfone NHS Ester is widely utilized for creating advanced drug delivery systems . Its ability to crosslink molecules makes it an attractive candidate for the development of targeted therapeutics .

Bioconjugate Vaccines

Summary of the Application: Bis-sulfone NHS Ester is widely utilized for creating bioconjugate vaccines . Its ability to crosslink molecules makes it an attractive candidate for the development of targeted therapeutics .

Biomolecular Modification

Summary of the Application: Bis-sulfone NHS Ester can efficiently and specifically bind with biomolecules such as proteins and peptides, providing powerful tools for biomolecular modification .

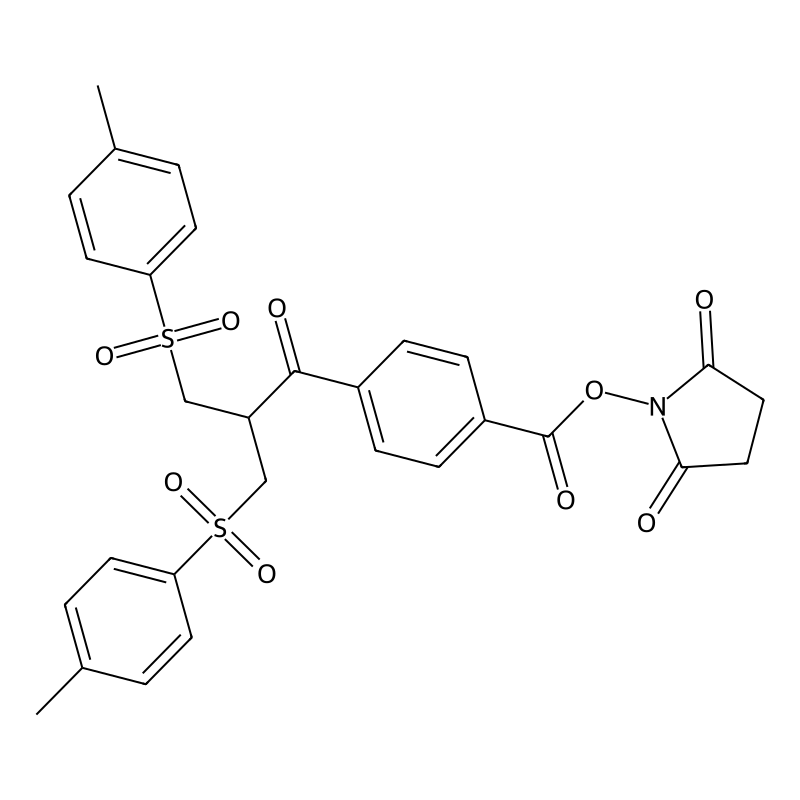

Bis-sulfone NHS Ester is a chemical compound characterized by its unique structure, which includes two sulfone groups and an N-hydroxysuccinimide (NHS) ester functional group. This compound is often utilized in bioconjugation applications due to its ability to selectively react with amino groups in proteins and other biomolecules. The molecular formula for Bis-sulfone NHS Ester is C29H27NO9S2, indicating the presence of multiple functional groups that facilitate its reactivity and specificity in biological contexts .

The mechanism of action of Bis-sulfone NHS Ester involves two steps:

- Disulfide Cleavage and Rebridging: The bis-sulfone moiety reacts with the thiol groups of a disulfide bond, cleaving the bond and forming a covalent linkage with each cysteine residue via a three-carbon bridge. This effectively rebridges the disulfide bond with a more stable structure.

- Amide Bond Formation: The NHS ester groups act as acylating agents, readily reacting with primary amines on other biomolecules like PEG to form stable amide bonds. This allows for the controlled attachment of functional groups at the targeted cysteine residues.

Bis-sulfone NHS Ester is likely to be an irritant and may cause skin or eye sensitization. Specific data on its toxicity is not available, but it is generally recommended to follow standard laboratory safety protocols when handling the compound, including wearing gloves, eye protection, and working in a fume hood [].

The primary chemical reaction involving Bis-sulfone NHS Ester is its interaction with primary amines, leading to the formation of stable amide bonds. During this process, the NHS ester group is released as N-hydroxysuccinimide, which is a byproduct of the reaction. This reaction is essential for conjugating Bis-sulfone NHS Ester to proteins, allowing for site-specific modifications that can enhance the properties of therapeutic proteins or create novel biomolecular constructs .

Additionally, Bis-sulfone NHS Ester can undergo elimination reactions, where it loses a toluene sulfinic acid to form a mono-sulfone intermediate. This intermediate can further participate in addition-elimination reactions, enabling the site-specific modification of proteins through bis-alkylation of thiol groups from cysteine residues or histidine tags .

Bis-sulfone NHS Ester exhibits significant biological activity through its ability to facilitate site-specific conjugation in proteins. This property is particularly valuable in the development of antibody-drug conjugates (ADCs) and other therapeutic agents that require precise targeting mechanisms. The compound's reactivity with thiols and amines allows it to modify proteins without disrupting their structural integrity or function, making it an important tool in biochemical research and drug development .

The synthesis of Bis-sulfone NHS Ester typically involves several steps:

- Formation of Sulfone Groups: Starting materials containing sulfonyl chlorides are reacted with suitable nucleophiles to introduce sulfone functionalities.

- Introduction of N-hydroxysuccinimide: The NHS ester group can be added through a coupling reaction with N-hydroxysuccinimide and appropriate coupling agents.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

These synthesis methods allow for the production of Bis-sulfone NHS Ester in sufficient quantities for research and industrial applications.

Bis-sulfone NHS Ester has a wide range of applications in biochemical research and biotechnology, including:

- Site-Specific Protein Conjugation: It is widely used for modifying proteins at specific sites, enhancing their therapeutic efficacy.

- Antibody-Drug Conjugates: The compound plays a critical role in developing ADCs by facilitating the attachment of cytotoxic drugs to antibodies.

- Biomolecular Probes: It can be used to create probes for studying protein interactions and functions in various biological systems .

Research on Bis-sulfone NHS Ester has focused on its interaction with various biomolecules, particularly proteins containing reactive thiol or amino groups. Studies have demonstrated that the compound can effectively bridge disulfide bonds in proteins, maintaining structural integrity while enabling functional modifications. Interaction studies often assess factors such as pH and the presence of competing nucleophiles, which can influence the efficiency and specificity of conjugation reactions .

Several compounds exhibit similar properties to Bis-sulfone NHS Ester, each with unique characteristics:

| Compound Name | Structure Type | Key Feature |

|---|---|---|

| Sulfo-N-hydroxysuccinimide ester | NHS ester | Commonly used for protein labeling |

| Maleimide derivatives | Electrophilic compound | Reacts specifically with thiols |

| Isothiocyanate derivatives | Reactive electrophile | Forms stable thiourea bonds with amines |

Uniqueness of Bis-sulfone NHS Ester

What sets Bis-sulfone NHS Ester apart from these similar compounds is its dual sulfone functionality combined with the NHS ester group. This allows for enhanced reactivity towards both thiols and amines while providing greater stability in biological systems. Its ability to facilitate site-specific modifications without compromising protein structure makes it particularly valuable in therapeutic applications .

Site-Specific Conjugation Strategies for Native Antibody Architectures

Site-specific conjugation strategies utilizing bis-sulfone N-hydroxysuccinimide ester represent a sophisticated approach to antibody modification that preserves native protein architectures while enabling precise therapeutic conjugation [1] [2]. These methodologies have emerged as superior alternatives to traditional random conjugation techniques, offering enhanced homogeneity and predictable drug-to-antibody ratios.

The bis-sulfone N-hydroxysuccinimide ester functions as a bis-alkylating labeling reagent that demonstrates exceptional selectivity for cysteine sulfur atoms derived from native disulfide bonds [1]. This selectivity enables the targeting of specific interchain disulfide bonds within antibody structures, particularly the hinge region disulfides that are readily accessible and critical for maintaining antibody integrity [3]. The conjugation process involves initial reduction of the target disulfide bond, followed by bis-alkylation of the resulting cysteine residues through a sequential addition-elimination mechanism [1] [4].

Research findings demonstrate that bis-sulfone N-hydroxysuccinimide ester conjugation achieves remarkable conversion efficiencies, with studies reporting up to 78% conversion of trastuzumab to antibody-drug conjugates with a controlled drug-to-antibody ratio of 4 [2]. This level of efficiency represents a significant advancement over conventional lysine-targeted conjugation methods, which typically yield heterogeneous product mixtures with variable drug loading [5] [6].

The site-specific nature of this approach offers several critical advantages for native antibody architectures. First, the method preserves the natural binding affinity of antibodies, as demonstrated through enzyme-linked immunosorbent assay analyses showing maintained antigen recognition capacity [2] [7]. Second, the conjugation strategy maintains the structural integrity of the fragment crystallizable region, ensuring preservation of effector functions such as complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity [8].

Contemporary research has extended the application of bis-sulfone chemistry beyond human immunoglobulin G1 antibodies to include mouse and rat monoclonal antibodies integral to multiplexed analytical diagnostics [3]. However, investigations reveal that only a subset of antibody host species and immunoglobulin isotype subclasses demonstrate compatibility with rebridging chemistry, highlighting the intricate relationship between hinge region sequence, structure, and conjugation chemistry [3] [9].

The selectivity mechanism of bis-sulfone N-hydroxysuccinimide ester relies on the unique reactivity profile of reduced disulfide bonds compared to free cysteine residues [10]. The reagent demonstrates preferential reactivity toward disulfide-derived thiols due to their enhanced nucleophilicity and spatial arrangement following reduction [10] [11]. This selectivity minimizes off-target reactions with surface-exposed cysteine residues that might otherwise compromise antibody function.

Advanced conjugation protocols have incorporated optimization strategies to enhance reaction efficiency and minimize side product formation [12] [13]. These protocols typically employ controlled reduction conditions using tris(2-carboxyethyl)phosphine hydrochloride followed by rapid conjugation to prevent disulfide scrambling [14] [10]. The development of next-generation reagents has addressed limitations in water solubility through incorporation of polyethylene glycol spacers and improved leaving groups [15] [16].

Structural Preservation Through Disulfide Bond Reformation

Structural preservation through disulfide bond reformation represents a fundamental principle underlying the efficacy of bis-sulfone N-hydroxysuccinimide ester conjugation strategies [1] [17]. The reformation process ensures maintenance of protein tertiary and quaternary structures while enabling functional modification, thereby preserving critical structural determinants of biological activity.

The mechanism of disulfide bond reformation involves the covalent rebridging of reduced cysteine residues through a three-carbon bridge, effectively reconstituting the structural role of the native disulfide bond [1]. This bridging strategy maintains the spatial relationships between protein domains that are essential for proper folding and stability [17] [18]. Research demonstrates that proteins modified through disulfide rebridging retain their native-like conformations, as evidenced by preserved binding activities and thermal stabilities [19] [14].

Structural analysis reveals that the three-carbon bridge introduced by bis-sulfone N-hydroxysuccinimide ester closely mimics the geometric constraints imposed by native disulfide bonds [20]. The bond lengths and angles of the rebridged structure fall within acceptable ranges for maintaining protein fold integrity [21]. Comparative studies indicate that rebridged proteins exhibit thermal melting temperatures comparable to their native counterparts, demonstrating effective structural preservation [22].

The preservation of interchain connectivity represents a critical aspect of structural maintenance in antibody systems [23]. Native antibodies rely on interchain disulfide bonds to maintain the association between heavy and light chains, as well as between heavy chain subunits [24]. Disruption of these bonds leads to chain dissociation and loss of functional activity [23]. The bis-sulfone rebridging approach effectively prevents chain dissociation while enabling site-specific modification, as demonstrated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis analyses showing maintained molecular weight profiles [12].

Kinetic studies of disulfide bond reformation reveal that the rebridging process occurs rapidly under physiological conditions, minimizing the exposure time of reduced protein intermediates [25] [14]. This rapid reformation is crucial for preventing protein aggregation and misfolding that can occur when disulfide bonds remain reduced for extended periods [14]. The bis-alkylation mechanism ensures efficient capture of both cysteine residues, preventing the formation of intermolecular crosslinks that could lead to protein aggregation [10].

The structural preservation mechanism extends beyond simple geometric considerations to include maintenance of protein dynamics and flexibility [22]. Native disulfide bonds not only provide structural constraints but also permit limited conformational flexibility necessary for biological function [26]. The rebridged structures maintain this balance between stability and flexibility, as evidenced by retained enzymatic activities and binding affinities in modified proteins [19] [4].

Comparative analyses with other conjugation approaches highlight the superior structural preservation achieved through disulfide rebridging [27] [8]. Traditional lysine-targeted conjugation methods, while effective for attachment, do not address potential structural perturbations arising from surface charge modifications [28]. In contrast, disulfide rebridging maintains the native charge distribution while providing stable conjugation sites [2].

Advanced structural characterization techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, have confirmed the preservation of protein secondary and tertiary structures following disulfide rebridging [29]. These studies demonstrate that the rebridged proteins maintain their native fold topology with minimal structural deviation [30]. The preservation extends to critical structural elements such as binding sites and catalytic domains, ensuring retention of biological function [19].

Comparative Efficacy Against Dithiol Maleimide Approaches

Comparative efficacy studies between bis-sulfone N-hydroxysuccinimide ester and dithiol maleimide approaches reveal distinct advantages and limitations for each conjugation strategy [25] [14]. These comparisons provide critical insights for selecting optimal conjugation chemistries based on specific application requirements and protein characteristics.

Reaction kinetics represent a primary differentiating factor between the two approaches [25] [14]. Dithiol maleimide reagents demonstrate rapid reaction kinetics, achieving complete bridging within 10 minutes under optimized conditions [25]. In contrast, bis-sulfone N-hydroxysuccinimide ester typically requires longer reaction times, though this is offset by higher overall conversion efficiencies [2]. The rapid kinetics of maleimide systems can be advantageous for preventing protein degradation during extended incubation periods [14].

Conversion efficiency analyses reveal superior performance of bis-sulfone systems in achieving quantitative protein modification [2] [12]. Studies report conversion efficiencies of 78% for bis-sulfone conjugation to trastuzumab compared to approximately 60% for comparable maleimide approaches [2] [25]. This efficiency advantage becomes particularly important for therapeutic applications where complete conversion is desired to minimize product heterogeneity [5].

Water solubility characteristics significantly impact the practical implementation of each conjugation strategy [4] [27]. Bis-sulfone N-hydroxysuccinimide ester reagents typically exhibit poor water solubility, necessitating the use of organic co-solvents that may compromise protein stability [27]. Dithiol maleimide reagents generally demonstrate improved water solubility, enabling conjugation reactions in fully aqueous systems [25] [14]. This solubility advantage reduces the risk of protein denaturation during conjugation procedures [27].

Side product formation profiles differ markedly between the two approaches [25]. Dithiol maleimide systems are prone to side reactions with reducing agents such as tris(2-carboxyethyl)phosphine, leading to the formation of undesired conjugates [25]. These side reactions can significantly impact conjugation efficiency and product purity [25]. Bis-sulfone systems demonstrate greater compatibility with reducing agents, minimizing side product formation [10].

Selectivity for disulfide bonds versus free cysteine residues varies between the conjugation strategies [10] [27]. Bis-sulfone reagents exhibit high selectivity for disulfide-derived thiols due to their enhanced reactivity following reduction [10]. This selectivity minimizes off-target modifications that could compromise protein function [27]. Dithiol maleimide approaches demonstrate moderate selectivity, with potential for reaction with surface-exposed cysteine residues [31].

Bridge stability represents a critical factor for long-term conjugate performance [19] [32]. Both approaches generate stable thioether linkages that resist hydrolysis under physiological conditions [19] [32]. However, bis-sulfone bridges demonstrate enhanced stability under reducing conditions that might be encountered in certain biological environments [4]. Stability studies in serum-containing media show maintained integrity for both conjugation types over extended incubation periods [32].

Conjugation stoichiometry control differs between the two systems [33] [12]. Bis-sulfone approaches enable precise control of drug-to-antibody ratios through stoichiometric reagent addition [2]. Maleimide systems may exhibit variable stoichiometry depending on reaction conditions and protein characteristics [33]. This difference is particularly relevant for therapeutic applications where consistent dosing is critical [34].

Cost-effectiveness considerations favor dithiol maleimide approaches due to simpler synthesis requirements and reduced need for organic co-solvents [25]. Bis-sulfone reagents typically require more complex synthetic procedures and purification steps [10]. However, the higher conversion efficiency of bis-sulfone systems may offset increased reagent costs through reduced material requirements [2].

Compatibility with different antibody subtypes varies between the approaches [3] [9]. Research demonstrates that certain immunoglobulin subclasses show preferential compatibility with specific conjugation chemistries [3]. Mouse immunoglobulin G1 antibodies, for example, demonstrate poor compatibility with standard rebridging protocols, regardless of the specific chemistry employed [9]. These subtype-specific effects must be considered when selecting conjugation strategies for diverse antibody panels [3].